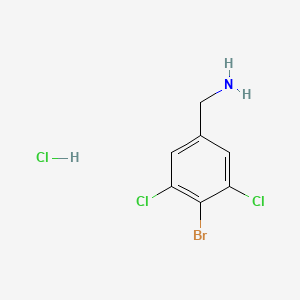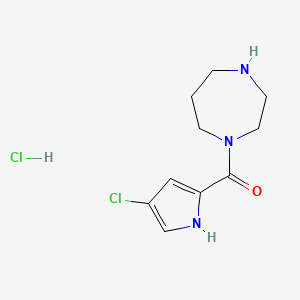
(2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of a hydroxyl group and two methyl groups on the phenyl ring, along with a phenyl group attached to the carbonyl carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-hydroxy-3,5-dimethylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.
化学反応の分析
Types of Reactions: (2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 2-hydroxy-3,5-dimethylbenzoic acid.
Reduction: Formation of (2-hydroxy-3,5-dimethylphenyl)(phenyl)methanol.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
(2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Benzophenone: Similar structure but lacks the hydroxyl and methyl groups.
(3-Methylphenyl)(phenyl)methanone: Similar but lacks the hydroxyl group.
(2-Hydroxyphenyl)(phenyl)methanone: Similar but lacks the methyl groups.
Uniqueness: (2-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone is unique due to the presence of both hydroxyl and methyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C15H14O2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
(2-hydroxy-3,5-dimethylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H14O2/c1-10-8-11(2)14(16)13(9-10)15(17)12-6-4-3-5-7-12/h3-9,16H,1-2H3 |
InChIキー |
RXRCMFQQJAOTRT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C(=O)C2=CC=CC=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


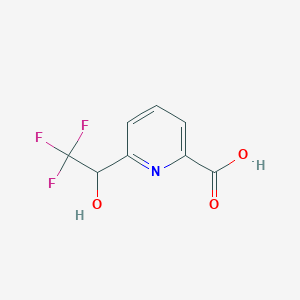
![3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B13475144.png)
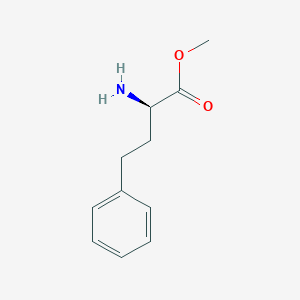
![6,13-Bis[2-(pyridin-4-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13475154.png)
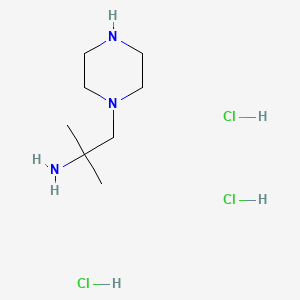
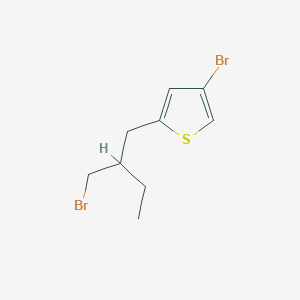
![Methyl({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)amine hydrochloride](/img/structure/B13475175.png)
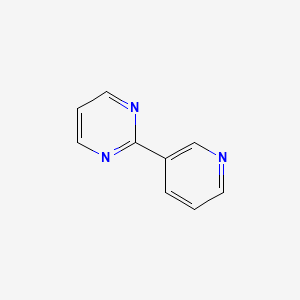
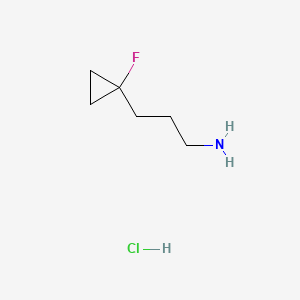
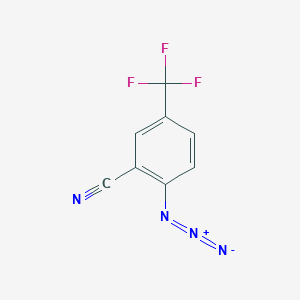
![4-Ethoxy-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13475195.png)
